9-(Bromomethyl)anthracene
Overview
Description
9-(Bromomethyl)anthracene is an important intermediate in the synthesis of various anthracene derivatives, known for their luminescent properties and practical applications in materials science. It plays a crucial role in the development of advanced luminescent materials due to its ability to undergo diverse chemical reactions and form novel compounds with unique properties.
Synthesis Analysis
The synthesis of 9-(Bromomethyl)anthracene involves the bromination of anthracene, followed by reactions with other reagents to produce derivatives like 9-anthraceneboronic acid. This process achieves high yields under specific conditions, demonstrating the effectiveness of the synthesis route for producing anthracene derivatives with potential for further functionalization (L. Meng, 2013).
Molecular Structure Analysis
Molecular structure characterization techniques, including NMR, IR, and UV-vis spectroscopy, have been employed to elucidate the structure of 9-(Bromomethyl)anthracene derivatives. These methods provide insights into the molecular arrangements and electronic configurations of the synthesized compounds, revealing their potential for luminescent applications (Zhiqian Guo, Shuo Jin, Bo Liu, 2007).
Chemical Reactions and Properties
9-(Bromomethyl)anthracene undergoes various chemical reactions, including coupling reactions and intramolecular rearrangements, to form complex structures with unique photophysical properties. These reactions contribute to the versatility of anthracene derivatives in creating luminescent materials with tailored properties (J. Kendall, H. Shechter, 2001).
Physical Properties Analysis
The physical properties of 9-(Bromomethyl)anthracene derivatives, such as solubility and melting points, are influenced by their molecular structures and substituent groups. These properties are essential for their application in material science and photophysical studies, as they affect the processing and performance of the resulting materials (C. Christensen, M. Bryce, A. Batsanov, J. Becher, 2003).
Scientific Research Applications
Application 1: Designing New Photochromic Complexes
- Summary of the Application : The photogeneration of stable radicals is important in the field of optical switching, displays, and other devices. Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
- Methods of Application or Experimental Procedures : The experiment involved the use of crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand. These were subjected to Xe lamp light irradiation .
- Results or Outcomes : The study found a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
Application 2: Diels-Alder Reaction with Citraconic Anhydride
- Summary of the Application : The Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and Citraconic anhydride dienophile has been investigated theoretically in toluene solution .
- Methods of Application or Experimental Procedures : The reaction can progress via two different pathways, I and II. In the structure of the reactants of the pathways I and II, the 9-bromomethyl anthracene and Citraconic anhydride species have different orientations .
- Results or Outcomes : The obtained DFT-results such as prediction of the major product of the reaction are in agreement with the experimental results, confirming the validity of the DFT-proposed mechanism .
Application 3: Organic Synthesis
- Summary of the Application : 9-(Bromomethyl)anthracene is a chemical compound widely used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, 9-(Bromomethyl)anthracene would be used as a reagent or building block in the synthesis of more complex organic compounds.
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in organic synthesis can enable the creation of a wide range of complex organic compounds.
Application 4: Material Science
- Summary of the Application : 9-(Bromomethyl)anthracene is also used in the field of material science. Its unique properties make it a valuable tool in the creation of new materials.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific material being synthesized. Typically, 9-(Bromomethyl)anthracene would be used as a component in the synthesis of new materials.
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in material science can enable the creation of a wide range of new materials with unique properties.
Application 5: Photochemistry
- Summary of the Application : 9-(Bromomethyl)anthracene is used in photochemistry, which is the study of the chemical effects of light. This compound’s unique properties make it suitable for various applications in this field.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed. Typically, 9-(Bromomethyl)anthracene would be used as a reagent or building block in the synthesis of more complex organic compounds.
- Results or Outcomes : The outcomes of these experiments can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in photochemistry can enable the creation of a wide range of complex organic compounds.
Application 6: Probing DNA Cleavage
- Summary of the Application : Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed. Typically, 9-(Bromomethyl)anthracene would be used as a probe in the study of DNA cleavage .
- Results or Outcomes : The outcomes of these experiments can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in biological systems can provide valuable insights into the mechanisms of DNA cleavage .
Safety And Hazards
properties
IUPAC Name |
9-(bromomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKPLCVFRHICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178881 | |
Record name | Anthracene, 9-bromomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)anthracene | |
CAS RN |
2417-77-8 | |
Record name | 9-(Bromomethyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromomethylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 9-bromomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Bromomethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-BROMOMETHYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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